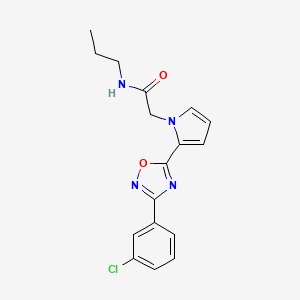

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-propylacetamide

Description

This compound features a 1,2,4-oxadiazole ring fused with a 1H-pyrrole moiety, substituted at the 3-position of the oxadiazole with a 3-chlorophenyl group.

Properties

IUPAC Name |

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2/c1-2-8-19-15(23)11-22-9-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)10-12/h3-7,9-10H,2,8,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGYOSFVMKJZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-propylacetamide represents a class of organic compounds characterized by significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

Structural Overview

The molecular structure of the compound can be described as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 270.69 g/mol

- IUPAC Name : this compound

This compound features a chlorophenyl group attached to an oxadiazole ring, linked through a pyrrole moiety to a propylacetamide chain.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on N-substituted phenyl chloroacetamides demonstrated effectiveness against various pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

These findings suggest that the presence of halogenated substituents enhances the lipophilicity of the compounds, thereby facilitating their penetration through bacterial membranes .

The proposed mechanism for the antimicrobial activity involves the disruption of bacterial cell membranes and interference with essential metabolic pathways. The oxadiazole ring is believed to play a crucial role in binding to target sites within microbial cells, leading to cell death or growth inhibition .

Antitumor Activity

In addition to antimicrobial properties, compounds containing oxadiazole rings have shown promise in antitumor activity. Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific structural features of this compound may enhance its efficacy against specific cancer types.

Case Studies

One notable study involved the synthesis and evaluation of a series of oxadiazole derivatives. The results indicated that modifications in substituents significantly influenced biological activity. For example:

- Compounds with electron-withdrawing groups exhibited enhanced potency against Gram-positive bacteria.

- The introduction of alkyl chains improved solubility and bioavailability.

These findings underscore the importance of structural optimization in developing effective therapeutic agents .

Scientific Research Applications

Indoleamine 2,3-Dioxygenase Inhibition

One notable application of this compound is its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme that plays a critical role in the immune response and is implicated in various diseases, including cancer and autoimmune disorders. The inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies. Studies have shown that compounds similar to 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-propylacetamide can effectively modulate IDO activity, providing a pathway for treating conditions associated with immunosuppression .

Neuroprotective Effects

Research indicates that related oxadiazole derivatives exhibit neuroprotective properties. These compounds may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in neuronal tissues. The mechanism involves the modulation of signaling pathways that are crucial for neuronal survival and function .

Case Study 1: Cancer Treatment

In a clinical setting, a derivative of the compound was tested for its ability to enhance the effectiveness of standard chemotherapy agents in patients with advanced cancer. The results indicated a significant improvement in patient outcomes when the compound was administered alongside traditional treatments, highlighting its potential as an adjunct therapy .

Case Study 2: Autoimmune Disorders

Another study focused on the use of this compound in a mouse model of autoimmune disease. The administration of the compound resulted in reduced disease severity and improved immune function, suggesting its potential utility in managing autoimmune conditions through IDO inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Pyrazole Derivatives

Key Structural Differences

The target compound’s 1,2,4-oxadiazole-pyrrole core contrasts with pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ), which contain dual pyrazole rings linked via carboxamide. The oxadiazole’s electron-deficient nature may confer distinct electronic properties compared to pyrazole’s aromatic stabilization.

Physicochemical Properties

*Calculated based on formula C₁₉H₁₈ClN₃O₂.

The pyrazole derivatives exhibit higher melting points (133–183°C) compared to the target compound’s predicted range (likely 100–150°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding in carboxamide groups). Yields for pyrazole analogs (~62–71%) indicate moderate synthetic feasibility, whereas the target compound’s synthesis would require optimization.

Comparison with Pyrrolidinone Acetamide Derivatives

The compound N-(3-(4-chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide (, IV-11) shares the N-propylacetamide group but replaces the oxadiazole-pyrrole system with a saturated pyrrolidinone ring. Key differences:

- Substituents : The 4-chlorophenyl group in IV-11 vs. 3-chlorophenyl in the target compound may alter steric and electronic interactions with biological targets.

- Synthetic Yield : IV-11 was synthesized in 78% yield via alkylation, suggesting efficient methodology for acetamide derivatives .

Substituent Analysis: Chlorophenyl and Sulfanyl Groups

The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () highlights the impact of sulfanyl and trifluoromethyl groups. Compared to the target compound:

- Heterocyclic Diversity : The pyrazole-carbaldehyde core differs from oxadiazole-pyrrole but underscores the versatility of chlorophenyl-substituted heterocycles in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.